Lithium Dodecyl Sulfate: A Technical Guide for Researchers
Lithium Dodecyl Sulfate: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Chemical and Physical Properties, and Applications of Lithium Dodecyl Sulfate (B86663) for Researchers, Scientists, and Drug Development Professionals.
Lithium dodecyl sulfate (LDS) is an anionic surfactant that has become an invaluable tool in various biochemical and biotechnological applications. Its unique properties, particularly its high solubility at low temperatures, make it a superior alternative to sodium dodecyl sulfate (SDS) in specific experimental contexts. This technical guide provides a comprehensive overview of the chemical and physical properties of LDS, detailed experimental protocols for its use, and logical workflows for its application in protein analysis.
Core Chemical and Physical Properties
Lithium dodecyl sulfate is the lithium salt of dodecyl sulfate. It is a white to off-white crystalline powder or flakes.[1][2] Below is a summary of its key quantitative properties.
| Property | Value | References |
| Molecular Formula | C₁₂H₂₅LiO₄S | [3][4][5] |
| Molecular Weight | 272.33 g/mol | [2][4][6] |
| Appearance | White to off-white powder, shiny crystalline flakes | [1][2][7] |
| Melting Point | 100 - 123 °C | [8] |
| Boiling Point | 199 °C at 101,325 Pa | |
| Solubility in Water | 350 g/L at 20 °C | [9] |
| Critical Micelle Concentration (CMC) | 7-10 mM (20-25 °C) | [6][9] |
| pH (0.25 mol/L solution, 25°C) | 5.0 - 10.5 | [10] |
| Density | 1.17 g/cm³ | [9] |
Experimental Protocols
Protein Denaturation and Sample Preparation for Electrophoresis
LDS is a powerful protein denaturant, making it a key component in sample preparation for polyacrylamide gel electrophoresis (PAGE). It confers a net negative charge to proteins, allowing for their separation based primarily on molecular weight.
a. Preparation of 4X LDS Sample Loading Buffer:
A common formulation for a 4X LDS sample loading buffer is as follows:
| Component | Concentration (4X) | Purpose |
| Tris-HCl, pH 8.5 | 106 mM | Buffering agent |
| Tris Base | 141 mM | Buffering agent |
| Lithium Dodecyl Sulfate (LDS) | 2% (w/v) | Denaturing agent |
| Glycerol | 10% (v/v) | Increases sample density for gel loading |
| EDTA | 0.51 mM | Chelates metal ions |
| Tracking Dye (e.g., SERVA Blue G250) | 0.22 mM | Visual marker for electrophoresis progression |
| Phenol Red | 0.175 mM | pH indicator |
Protocol for Sample Preparation: [10]
-
Combine your protein sample with the 4X LDS sample loading buffer in a 3:1 ratio (e.g., 15 µL of sample to 5 µL of 4X buffer).
-
For reducing conditions, add a reducing agent such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol to a final concentration of 50-100 mM.
-
Heat the mixture at 70°C for 10 minutes to facilitate complete protein denaturation.
-
Allow the sample to cool to room temperature before loading onto the polyacrylamide gel.
Lithium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (LDS-PAGE)
LDS can be used as a substitute for SDS in polyacrylamide gel electrophoresis, offering advantages in specific scenarios, such as electrophoresis at low temperatures.[5]
a. Gel Preparation (for a standard 1.0 mm mini-gel):
| Component | 10% Separating Gel (10 mL) | 4% Stacking Gel (5 mL) |
| Deionized Water | 3.8 mL | 2.975 mL |
| 1.5 M Tris-HCl, pH 8.8 | 2.6 mL | - |
| 0.5 M Tris-HCl, pH 6.8 | - | 1.25 mL |
| 30% Acrylamide/Bis-acrylamide | 3.4 mL | 0.67 mL |
| 10% (w/v) Lithium Dodecyl Sulfate | 0.1 mL | 0.05 mL |
| 10% (w/v) Ammonium Persulfate (APS) | 100 µL | 50 µL |
| TEMED | 10 µL | 5 µL |
Protocol for LDS-PAGE: [11]
-
Casting the Separating Gel:
-
Assemble the gel casting apparatus.
-
Mix all components for the separating gel except for APS and TEMED.
-
Add APS and TEMED, mix gently, and immediately pour the solution between the glass plates to the desired height.
-
Overlay with a thin layer of water or isopropanol (B130326) to ensure a flat surface.
-
Allow the gel to polymerize for at least 30 minutes.
-
-
Casting the Stacking Gel:
-
Pour off the overlaying liquid and rinse the top of the separating gel with deionized water.
-
Mix the components for the stacking gel, adding APS and TEMED last.
-
Pour the stacking gel solution on top of the separating gel and insert the comb.
-
Allow the stacking gel to polymerize for at least 20 minutes.
-
-
Electrophoresis:
-
Once the gel has polymerized, remove the comb and assemble the gel cassette into the electrophoresis tank.
-
Fill the inner and outer chambers with 1X Tris-Glycine running buffer containing 0.1% LDS.
-
Carefully load the prepared protein samples into the wells.
-
Connect the electrophoresis unit to a power supply and run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
Cell Lysis for Protein Extraction
LDS is an effective detergent for disrupting cell membranes and solubilizing proteins for downstream applications such as western blotting.
a. Preparation of LDS Lysis Buffer:
A simple and effective lysis buffer can be prepared as follows:
| Component | Final Concentration |
| Tris-HCl, pH 7.4 | 50 mM |
| NaCl | 150 mM |
| EDTA | 1 mM |
| Lithium Dodecyl Sulfate (LDS) | 1% (w/v) |
Protocol for Cell Lysis: [12][13][14]
-
For Adherent Cells:
-
Wash the cell monolayer with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold LDS lysis buffer (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells from the dish and transfer the lysate to a microcentrifuge tube.
-
-
For Suspension Cells:
-
Pellet the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in an appropriate volume of ice-cold LDS lysis buffer.
-
-
Lysate Processing:
-
Incubate the lysate on ice for 15-30 minutes, with occasional vortexing.
-
To shear DNA and reduce viscosity, sonicate the lysate on ice.
-
Clarify the lysate by centrifuging at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube for protein quantification and subsequent analysis.
-
Experimental Workflows
Protein Analysis via LDS-PAGE Workflow
The following diagram illustrates a typical workflow for protein analysis using LDS-PAGE, from sample preparation to data analysis.
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. allumiqs.com [allumiqs.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. 電気泳動に関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Binding of lithium dodecyl sulfate to polyacrylamide gel at 4 degrees C perturbs electrophoresis of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LDS Sample Loading Buffer (4X): A Comprehensive Guide – DNA Research Center Ltd [cbdna.eu]
- 11. www2.nau.edu [www2.nau.edu]
- 12. ptglab.com [ptglab.com]
- 13. bosterbio.com [bosterbio.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
